6-Chloro-3-(imidazo[1,2-a]pyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-(imidazo[1,2-a]pyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a chloro-substituted triazolopyridazine core fused with an imidazopyridine moiety. The presence of these fused rings imparts unique chemical and biological properties to the compound, making it a valuable scaffold for drug development and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(imidazo[1,2-a]pyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step reactions that include cyclization, condensation, and substitution reactionsThe reaction conditions often require the use of catalysts, such as transition metals, and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(imidazo[1,2-a]pyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often require the presence of a base and are conducted in polar solvents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazopyridine derivatives .
Scientific Research Applications
6-Chloro-3-(imidazo[1,2-a]pyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 6-Chloro-3-(imidazo[1,2-a]pyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biological processes. For instance, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of tumor growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar imidazopyridine core and exhibit comparable biological activities.
Triazolopyridazines: Compounds with a triazolopyridazine core also show similar chemical reactivity and potential therapeutic applications
Uniqueness
6-Chloro-3-(imidazo[1,2-a]pyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of both imidazopyridine and triazolopyridazine moieties in its structure. This dual functionality enhances its chemical versatility and biological activity, making it a valuable compound for drug discovery and development .
Properties
CAS No. |
596825-71-7 |
---|---|
Molecular Formula |
C12H7ClN6 |
Molecular Weight |
270.68 g/mol |
IUPAC Name |
6-chloro-3-imidazo[1,2-a]pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C12H7ClN6/c13-9-4-5-11-15-16-12(19(11)17-9)8-7-18-6-2-1-3-10(18)14-8/h1-7H |
InChI Key |
HSYSCKWRTSKBBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=NN=C4N3N=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.